![molecular formula C14H17ClN2OS B1523383 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride CAS No. 1333727-79-9](/img/structure/B1523383.png)
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride
Overview
Description
“1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1333727-79-9 . It has a molecular weight of 296.82 . The IUPAC name for this compound is 1-[(3-methyl-1-benzothien-2-yl)carbonyl]piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride” is 1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride” include a molecular weight of 296.82 .
Scientific Research Applications
Life Science Research
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride: is a compound with potential applications in life science research. It can be used in the development of new antimicrobial agents, given its structural similarity to benzothiophene derivatives known for their antimicrobial properties . Additionally, its piperazine moiety could be exploited in the synthesis of compounds with central nervous system activity, as piperazine derivatives are known to interact with various neurotransmitter receptors.
Material Science
In material science, this compound’s benzothiophene core could be valuable in the synthesis of organic semiconductors. Benzothiophenes are known for their electronic properties, which make them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices .
Chemical Synthesis
The compound’s utility in chemical synthesis lies in its potential as an intermediate for the construction of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block for synthesizing a wide range of pharmaceuticals, including hormonal modulators and antioxidants .
Chromatography
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride: may serve as a reference compound in chromatographic methods. Its unique structure could help in the development of chromatographic techniques for the separation and analysis of structurally related compounds .
Analytical Research
In analytical research, this compound could be used to develop new analytical methods for detecting and quantifying benzothiophene derivatives in various samples. Its well-defined structure and properties make it an ideal candidate for method development in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Pharmacological Studies
Given the structural features of 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride , it could be explored for its pharmacological potential. The benzothiophene moiety is present in several drugs with antitumor and antifungal activities, suggesting possible applications in oncology and infectious disease research .
properties
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLVJFMCPSAJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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